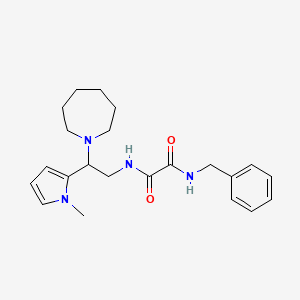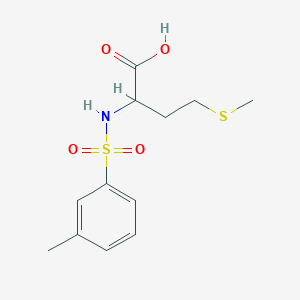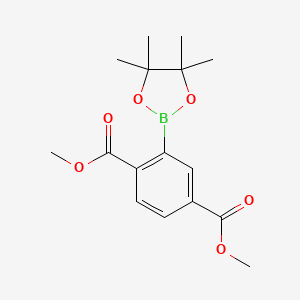
4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds structurally related to 4-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide have been explored for their potential anticancer properties. For instance, certain sulfonamide compounds have shown significant cytotoxic activities and the ability to selectively inhibit human carbonic anhydrase IX and XII, which are targets for cancer therapy due to their role in tumor acidification and growth. These findings suggest the potential of benzenesulfonamide derivatives in the development of novel anticancer agents with tumor selectivity (Gul et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrases has been a significant area of research for the therapeutic application of benzenesulfonamides. These enzymes are involved in various physiological processes, and their inhibitors can be used to treat conditions such as glaucoma, epilepsy, and obesity. Research into sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold has revealed potent inhibitory activity against different carbonic anhydrase isozymes, showcasing the versatility of these compounds in developing treatments for a range of diseases (Casini et al., 2002).
Neurodegenerative Diseases
Some benzenesulfonamide derivatives have been identified as potent, selective antagonists of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. These properties are mediated by enhancements of cholinergic function, providing evidence for the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Mecanismo De Acción
Pharmacokinetics
. Its metabolic stability and excretion patterns would need further investigation.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially interfere with the compound’s interaction with its targets.
Propiedades
IUPAC Name |
4-chloro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c16-13-3-5-14(6-4-13)22(19,20)17-9-7-12(8-10-18)15-2-1-11-21-15/h1-6,11-12,17-18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHFJNYDWGHEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide](/img/structure/B2922720.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)

![N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2922724.png)
![ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2922726.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)

